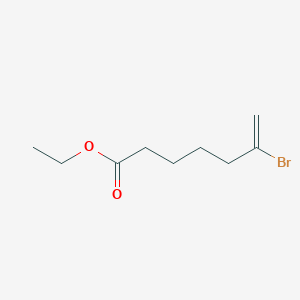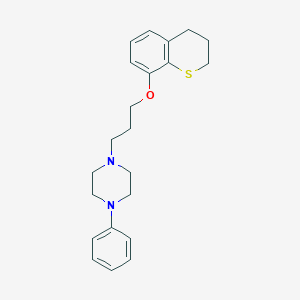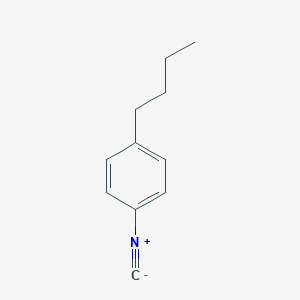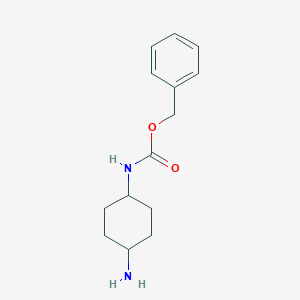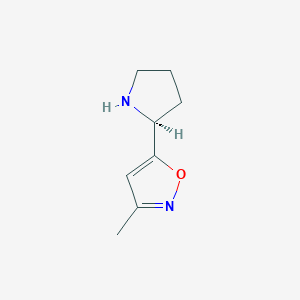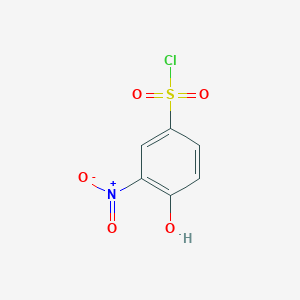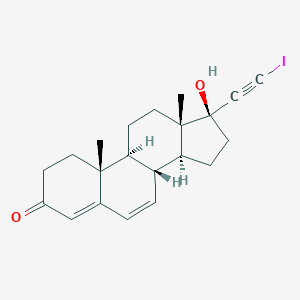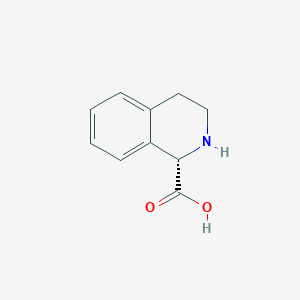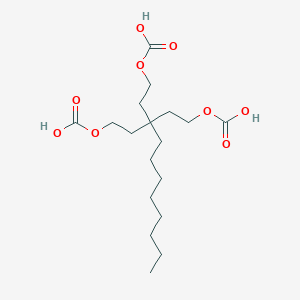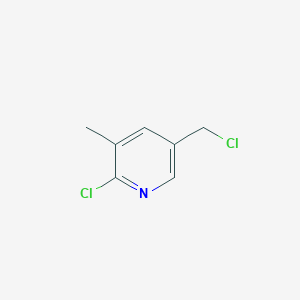![molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3](/img/structure/B116352.png)
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino] is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AQ-13 and has shown promising results in various applications.
Mechanism Of Action
The mechanism of action of AQ-13 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, malaria parasites, and bacteria. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical And Physiological Effects
AQ-13 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of malaria parasites and bacteria. AQ-13 has been shown to have minimal toxicity to normal cells, making it a promising candidate for the treatment of cancer, malaria, and bacterial infections.
Advantages And Limitations For Lab Experiments
AQ-13 has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective research tool. However, AQ-13 has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.
Future Directions
There are several future directions for the research of AQ-13. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer, malaria, and bacterial infections. AQ-13 could also be modified to improve its solubility and half-life, making it more effective as a research tool. Additionally, AQ-13 could be tested against other types of cancer cells, malaria parasites, and bacteria to determine its potential use in treating other diseases.
Scientific Research Applications
AQ-13 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-malarial, and anti-bacterial properties. AQ-13 has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has been found to be effective in inhibiting their growth. It has also been tested against Plasmodium falciparum, the parasite responsible for malaria, and has shown promising results in inhibiting its growth. AQ-13 has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
60548-22-3 |
|---|---|
Product Name |
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- |
Molecular Formula |
C12H13ClN2O |
Molecular Weight |
236.7 g/mol |
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-3-10-11(14-5-1-7-16)4-6-15-12(10)8-9/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
InChI Key |
MCVPFDOUKZBWJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

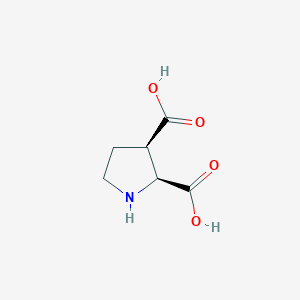
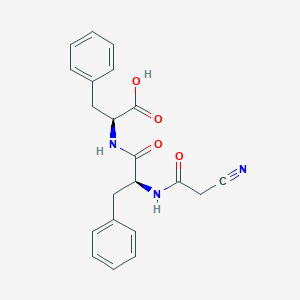
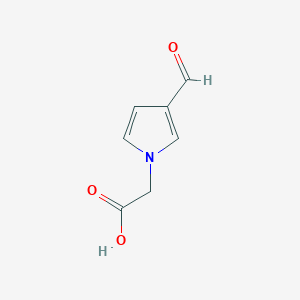
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
